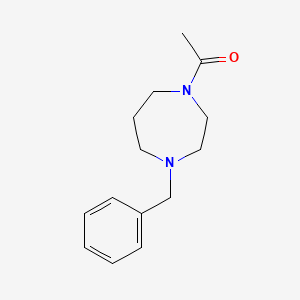![molecular formula C11H21NO4 B1290363 2-{[(叔丁氧羰基)(2-甲基丙基)氨基]乙酸} CAS No. 194206-80-9](/img/structure/B1290363.png)
2-{[(叔丁氧羰基)(2-甲基丙基)氨基]乙酸}
描述
2-{(Tert-butoxy)carbonylamino}acetic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (Boc) group. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable reagent in peptide synthesis and other chemical processes.
科学研究应用
2-{(Tert-butoxy)carbonylamino}acetic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
Target of Action
The primary target of 2-{(Tert-butoxy)carbonylamino}acetic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound, also known as the tert-butyloxycarbonyl or BOC group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .
Biochemical Pathways
The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects the amine group during the reaction, preventing it from reacting with other reagents. After the synthesis is complete, the BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 2-{(Tert-butoxy)carbonylamino}acetic acid is the protection of amines during organic synthesis. This allows for the creation of complex organic compounds without unwanted side reactions .
Action Environment
The action of 2-{(Tert-butoxy)carbonylamino}acetic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . Temperature is another important factor, as certain reactions require heating .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the reaction of tert-butyl chloroformate with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Reaction of tert-butyl chloroformate with 2-methylpropylamine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-{(Tert-butoxy)carbonylamino}acetic acid undergoes various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Yields the free amine and carbon dioxide.
Substitution: Produces substituted amino acids or derivatives.
Oxidation and Reduction: Forms oxidized or reduced products based on the reaction conditions.
相似化合物的比较
Similar Compounds
N-(tert-butoxycarbonyl)ethanolamine: Similar protecting group properties but with a different backbone structure.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in organic synthesis.
(2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid: A more complex Boc-protected compound used in peptide synthesis.
Uniqueness
2-{(Tert-butoxy)carbonylamino}acetic acid is unique due to its specific structure, which provides stability and ease of removal of the Boc group. Its application in protecting amine groups during synthesis makes it a valuable reagent in organic chemistry, particularly in the synthesis of peptides and other complex molecules.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)6-12(7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNHXHMUBENMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629937 | |
| Record name | N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194206-80-9 | |
| Record name | N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

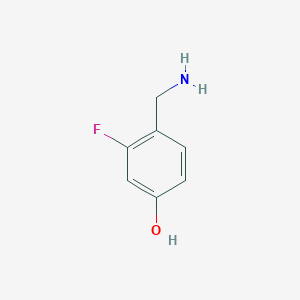
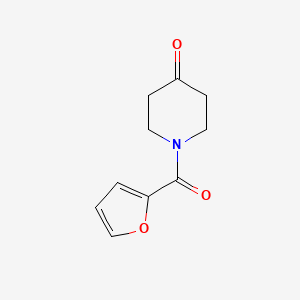
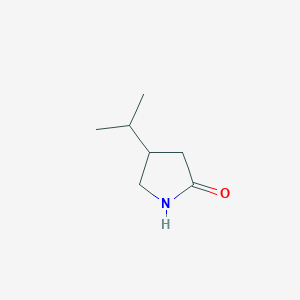
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
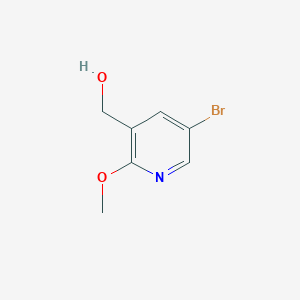
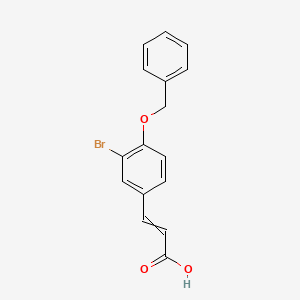
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)
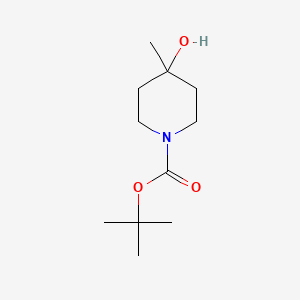
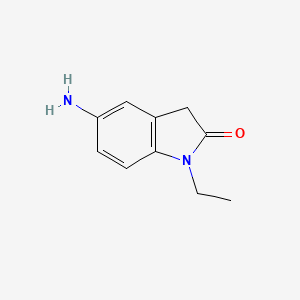
![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
